1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Hydrazide Formation: The hydrazide moiety is introduced by reacting hydrazine derivatives with carboxylic acid derivatives.
Final Coupling: The final step involves coupling the oxadiazole and triazole intermediates with the appropriate bromophenyl derivative under conditions that promote the formation of the desired hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, DNA replication, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
Compared to similar compounds, 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties
This compound’s diverse functional groups and potential for various modifications make it a valuable subject for ongoing research in multiple scientific fields.
Properties
Molecular Formula |
C13H11BrN8O2 |
---|---|
Molecular Weight |
391.18 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H11BrN8O2/c1-7-10(17-21-22(7)12-11(15)19-24-20-12)13(23)18-16-6-8-3-2-4-9(14)5-8/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+ |
InChI Key |
ONFZVVJKSWIRPN-OMCISZLKSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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